3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS 1022931-45-8 properties
3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS 1022931-45-8 properties
An In-depth Technical Guide to 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CAS 1022931-45-8)
Executive Summary
3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic building block of significant interest in modern chemical research and development. Its unique molecular architecture, which combines a fused pyranopyrazole system with a metabolically robust trifluoromethyl group, positions it as a high-value intermediate. This guide provides a comprehensive technical overview of its properties, a plausible synthetic strategy, characterization methods, and key applications. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's potential in pharmaceuticals, agrochemicals, and material science.[1] The trifluoromethyl-pyrazole moiety is recognized as a "privileged structural scaffold" in the development of advanced functional molecules.[2]
The Strategic Importance of the Trifluoromethyl-Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and various agents with anticancer and antimicrobial properties.[3][4] Its prevalence stems from its ability to act as a versatile scaffold that can be readily functionalized to modulate biological activity.
The strategic incorporation of a trifluoromethyl (-CF₃) group onto this scaffold imparts several advantageous properties crucial for drug design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism, which can prolong a drug's half-life.
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Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.
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Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups, influencing binding interactions and solubility.
-
Specific Binding Interactions: The fluorine atoms can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity and selectivity.
The fusion of the pyrazole with a tetrahydropyran ring in 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole introduces conformational rigidity and additional vectors for chemical modification, making it a particularly attractive starting point for library synthesis and lead optimization.
Physicochemical and Structural Properties
The compound typically presents as a white to off-white or yellow solid with a high boiling point, consistent with its heterocyclic structure and molecular weight.[5][6]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1022931-45-8 | [1][7][8] |
| Molecular Formula | C₇H₇F₃N₂O | [1][5][] |
| Molecular Weight | 192.14 g/mol | [1][5][8] |
| Appearance | White to off-white/yellow solid | [5][6] |
| Boiling Point | ~279 °C at 760 mmHg | [1][5][8][] |
| Density | ~1.451 g/cm³ | [1][5][] |
| Purity | ≥95-98% | [1][6][] |
| Storage | 2-8°C, sealed in dry conditions, protect from light | [1][5][6] |
Structural Representation
Caption: 2D structure of 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole.
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | [] |
| Synonyms | Pyrano[4,3-c]pyrazole, 1,4,6,7-tetrahydro-3-(trifluoromethyl)- | [5][] |
| MDL Number | MFCD08447340 | [1][6][7] |
| SMILES | C1COCC2=C1NN=C2C(F)(F)F | [][10] |
| InChI | InChI=1S/C7H7F3N2O/c8-7(9,10)6-4-3-13-2-1-5(4)11-12-6/h1-3H2,(H,11,12) | [6][] |
| InChIKey | AWSUGGOWOZTHGT-UHFFFAOYSA-N | [6][] |
Synthesis and Mechanistic Considerations
While the exact commercial synthesis protocol for CAS 1022931-45-8 is proprietary, a robust and logical synthetic route can be devised based on fundamental principles of heterocyclic chemistry. The most common and effective method for constructing 3-trifluoromethyl-pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent that already contains the trifluoromethyl group.[2]
Proposed Synthetic Workflow
A plausible two-step approach starting from commercially available materials is outlined below. The key is the formation of a trifluoromethylated β-ketoester derived from tetrahydropyran-4-one, which serves as the direct precursor for cyclization.
Caption: Proposed two-step synthetic pathway for the target molecule.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of the β-Ketoester Intermediate
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Rationale: A base-mediated Claisen condensation is a classic and highly effective method for forming the C-C bond between the enolate of tetrahydropyran-4-one and the electrophilic carbonyl of ethyl trifluoroacetate. Sodium ethoxide is a suitable non-nucleophilic base for this transformation.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (150 mL) followed by sodium metal (1.2 eq) in small portions to generate sodium ethoxide in situ.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add tetrahydropyran-4-one (1.0 eq) dropwise, followed by ethyl trifluoroacetate (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a cold, dilute aqueous HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-ketoester intermediate.
-
Step 2: Cyclization to Form the Pyrano[4,3-c]pyrazole Ring
-
Rationale: The reaction of the 1,3-dicarbonyl system of the intermediate with hydrazine hydrate is a standard Knorr pyrazole synthesis. The reaction proceeds via initial formation of a hydrazone followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Acetic acid is used as a catalyst.
-
Procedure:
-
Dissolve the crude β-ketoester intermediate from Step 1 in glacial acetic acid (100 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution.
-
Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
The solid product that precipitates out is collected by vacuum filtration.
-
The crude solid is then purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a pure solid.
-
Spectroscopic Characterization and Quality Control
While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic signatures essential for its unambiguous identification and quality control.
-
¹H NMR: Protons on the tetrahydropyran ring would appear as complex multiplets in the aliphatic region (~2.0-4.5 ppm). The N-H proton of the pyrazole ring would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: A distinct set of signals would confirm the carbon skeleton. The carbon attached to the -CF₃ group would show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: A sharp singlet around -60 to -70 ppm (relative to CFCl₃) is the definitive signal for the -CF₃ group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The ESI+ spectrum would show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 193.0583.[10]
Table 3: Typical Quality Control Specifications
| Test | Method | Specification |
| Identity | ¹H NMR, ¹⁹F NMR, MS | Conforms to the expected structure |
| Purity | HPLC (e.g., at 254 nm) | ≥98% |
| Appearance | Visual Inspection | White to off-white solid |
| Solubility | Visual Inspection | Soluble in DMSO, Methanol, Chloroform |
| Residual Solvents | GC-HS | Meets ICH guidelines |
Applications and Research Frontiers
The unique structural features of this compound make it a versatile intermediate for multiple high-value applications.
Caption: Key application areas for the pyranopyrazole scaffold.
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Pharmaceutical Intermediate: The primary use of this compound is as a key building block for synthesizing biologically active molecules.[1] It is particularly valuable in programs targeting central nervous system (CNS) disorders like anxiety and depression.[1] Furthermore, related indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives have been investigated for their anticancer activity, suggesting this scaffold could be used to develop novel kinase inhibitors or other oncology agents.[11]
-
Agrochemical Design: In agriculture, this intermediate is used to create next-generation herbicides and pesticides.[1] The pyrazole core is a known toxophore in many commercial fungicides, and the trifluoromethyl group can enhance the stability and efficacy of the final active ingredient.[1][12]
-
Material Science: There is exploratory potential in material science, where the compound could be used to develop advanced polymers and specialty coatings with enhanced chemical resistance and thermal durability.[1]
Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. It is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[6]
Table 4: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place between 2-8°C.[1][5] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[14]
Conclusion
3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined structure, imbued with the desirable properties of the trifluoromethyl group and a rigid heterocyclic core, provides a robust platform for the development of novel therapeutics, advanced agrochemicals, and high-performance materials. Understanding its synthesis, properties, and safe handling procedures is the first step for researchers looking to unlock its full potential in their respective fields.
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